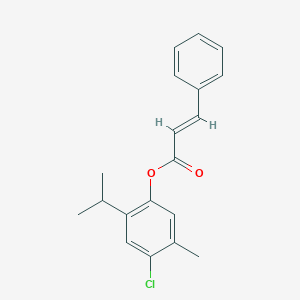
4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate, also known as CIMA, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. CIMA belongs to the class of phenylacrylates, which are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate is not fully understood. However, it is believed that 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate exerts its biological activities by modulating various signaling pathways. For example, 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has also been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has several advantages for lab experiments. 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate is relatively easy to synthesize and is commercially available. 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate exhibits a broad range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate in lab experiments. 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has poor solubility in water, which can make it difficult to work with. In addition, 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has not been extensively studied in vivo, which limits its potential use in drug development.
Direcciones Futuras
There are several future directions for studying 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate. One potential direction is to investigate the in vivo pharmacokinetics and pharmacodynamics of 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate. This will provide valuable information on the absorption, distribution, metabolism, and excretion of 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate, as well as its efficacy and safety in animal models. Another potential direction is to explore the structure-activity relationship of 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate and its analogs. This will help to identify the key structural features that are responsible for its biological activities and may lead to the development of more potent and selective compounds. Finally, 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate may also have potential applications in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Métodos De Síntesis
4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with 3-bromopropiophenone in the presence of a base, such as potassium carbonate, to yield the intermediate product. The intermediate product is then subjected to a Wittig reaction with phenylacetaldehyde to produce 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate.
Aplicaciones Científicas De Investigación
4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has been studied for its potential use in the development of new drugs. Research has shown that 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate exhibits anti-inflammatory, antioxidant, and anticancer properties. 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-Chloro-2-isopropyl-5-methylphenyl 3-phenylacrylate has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Propiedades
Fórmula molecular |
C19H19ClO2 |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
(4-chloro-5-methyl-2-propan-2-ylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H19ClO2/c1-13(2)16-12-17(20)14(3)11-18(16)22-19(21)10-9-15-7-5-4-6-8-15/h4-13H,1-3H3/b10-9+ |
Clave InChI |
XNRRQGNZCPTAME-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



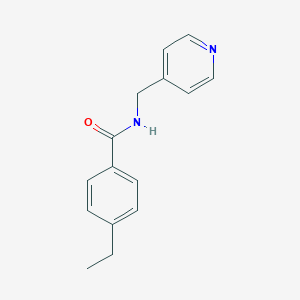
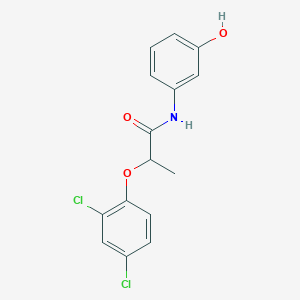
![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)

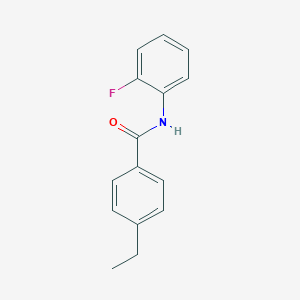
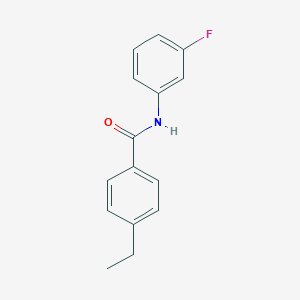


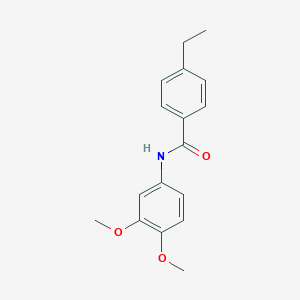

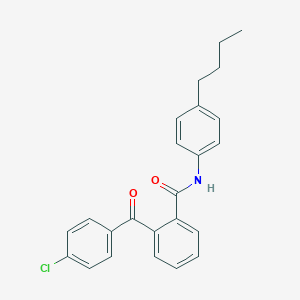
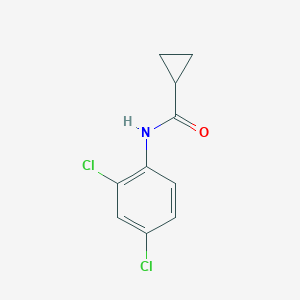
![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)